

1-[Chloro(phenyl)acetyl]piperidine synthesis and characterization

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Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]piperidine

CAS No.: 18504-70-6

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An In-depth Technical Guide to the Synthesis and Characterization of **1-[Chloro(phenyl)acetyl]piperidine**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-[chloro(phenyl)acetyl]piperidine**, a substituted amide of significant interest as a potential building block in medicinal chemistry and drug development. Piperidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, and understanding their synthesis is crucial for the development of new chemical entities.^[1] This document details a robust synthetic protocol, elucidates the underlying reaction mechanism, outlines critical safety precautions, and presents a full suite of analytical techniques for the structural confirmation and purity assessment of the final compound. This guide is intended for researchers, chemists, and drug development professionals.

Synthesis Methodology

The synthesis of **1-[chloro(phenyl)acetyl]piperidine** is achieved via a nucleophilic acyl substitution reaction. This method involves the acylation of piperidine with 2-chloro-2-

phenylacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is designed for the reliable synthesis of **1-[chloro(phenyl)acetyl]piperidine** on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass (g/mol) | Amount (mmol) | Volume/Mass | Stoichiometric Ratio |
|--|--------------------|---------------|-------------|----------------------|
| 2-Chloro-2-phenylacetyl chloride | 189.04 | 10.0 | 1.89 g | 1.0 |
| Piperidine | 85.15 | 11.0 | 1.1 mL | 1.1 |
| Triethylamine (Et ₃ N) | 101.19 | 12.0 | 1.67 mL | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 25 mL | - |
| Saturated Sodium Bicarbonate (NaHCO ₃) | - | - | 25 mL | - |
| Brine | - | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO ₄) | - | - | ~2 g | - |

Step-by-Step Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (1.1 mL, 11.0 mmol) and anhydrous dichloromethane (25 mL). Cool the flask to 0 °C in an ice bath. Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
 - **Causality:** The reaction is cooled to 0 °C to control the exothermic reaction between the acyl chloride and the amine, minimizing side product formation. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated. Anhydrous solvent is critical as acyl

chlorides react violently with water. [2]2. Addition of Acyl Chloride: Dissolve 2-chloro-2-phenylacetyl chloride (1.89 g, 10.0 mmol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

- Causality: Dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
- Work-up - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
 - Causality: The HCl wash removes excess triethylamine and piperidine by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer before drying.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-[chloro(phenyl)acetyl]piperidine** as a solid.

Safety Precautions

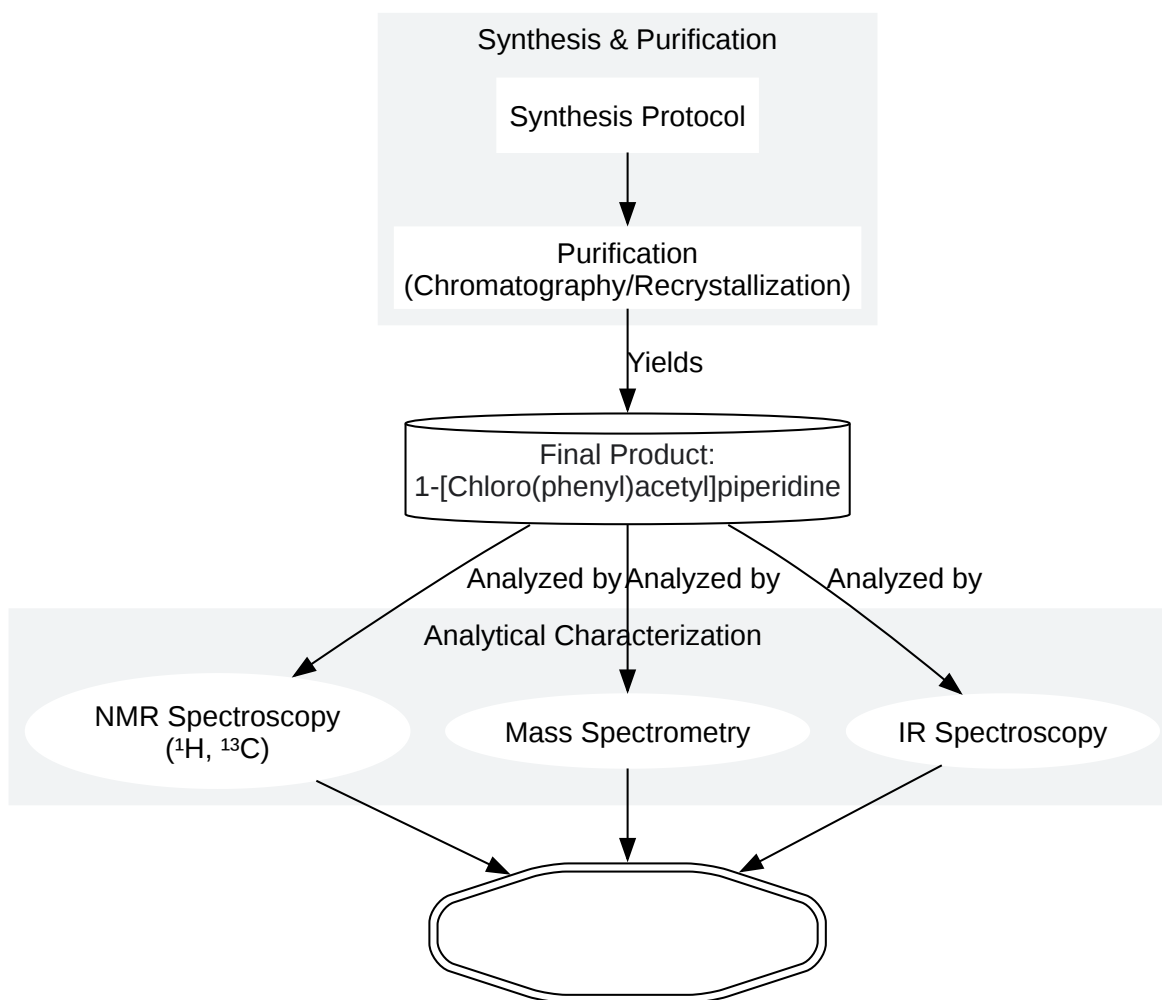
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

- Chloroacetyl Chloride Derivatives: These are highly corrosive, lachrymatory, and react violently with water. [2][3][4]Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical goggles, a face shield, elbow-length PVC gloves, and a lab coat. [5]In case of fire, use dry chemical, CO₂, or foam extinguishers; do NOT use water. [3]* Piperidine: This compound is flammable, toxic, and

corrosive. [6][7]It can cause severe skin burns and eye damage. [8][9]Handle in a fume hood away from ignition sources. [6]Ensure all equipment is properly grounded to prevent static discharge. [7]* Emergency Procedures: Emergency shower and eyewash stations must be immediately accessible. [3][8]In case of skin contact, immediately flush with large amounts of water. [10]If inhaled, move the individual to fresh air and seek immediate medical attention. [4][11]

Characterization of 1- [Chloro(phenyl)acetyl]piperidine

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.



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Caption: Experimental and characterization workflow.

Analytical Techniques and Expected Data

The following table summarizes the expected analytical data for **1-[chloro(phenyl)acetyl]piperidine** based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations |
|------------------------|--|
| ¹ H NMR | - ~7.3-7.5 ppm (m, 5H): Phenyl ring protons (Ar-H).- ~5.5 ppm (s, 1H): Methine proton (C ₆ H ₅ -CH-Cl).- ~3.4-3.6 ppm (m, 4H): Piperidine protons adjacent to nitrogen (-N-CH ₂ -).- ~1.5-1.7 ppm (m, 6H): Remaining piperidine protons (-CH ₂ -). [12] [13] |
| ¹³ C NMR | - ~168 ppm: Carbonyl carbon (C=O).- ~135-140 ppm: Quaternary phenyl carbon (ipso-C).- ~127-130 ppm: Phenyl carbons (Ar-C).- ~60 ppm: Methine carbon (C ₆ H ₅ -CH-Cl).- ~45 ppm: Piperidine carbons adjacent to nitrogen (-N-CH ₂ -).- ~25 ppm: Remaining piperidine carbons (-CH ₂ -). [12] [14] |
| IR Spectroscopy | - ~3060 cm ⁻¹ : Aromatic C-H stretch.- ~2940, 2860 cm ⁻¹ : Aliphatic C-H stretch.- ~1650 cm ⁻¹ : Strong amide C=O (carbonyl) stretch.- ~1450 cm ⁻¹ : Aromatic C=C stretch.- ~700-800 cm ⁻¹ : C-Cl stretch. [13] [15] |
| Mass Spectrometry (EI) | - m/z ~237/239: Molecular ion peak [M] ⁺ showing the characteristic 3:1 isotopic pattern for one chlorine atom.- Fragment ions: Corresponding to the loss of Cl, piperidine, or parts of the acyl group. |

Conclusion

This guide presents a detailed, field-proven methodology for the synthesis of **1-[chloro(phenyl)acetyl]piperidine**. The causality-driven protocol, combined with rigorous safety guidelines and a comprehensive characterization framework, provides a self-validating system for producing and confirming this valuable chemical intermediate. By adhering to the procedures outlined herein, researchers can confidently synthesize this compound for further application in pharmaceutical research and development.

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